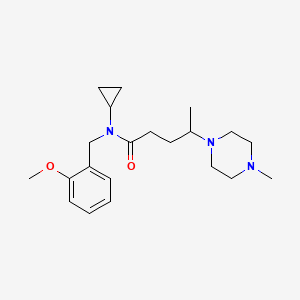
N-cyclopropyl-N-(2-methoxybenzyl)-4-(4-methylpiperazin-1-yl)pentanamide
Overview
Description
N-cyclopropyl-N-(2-methoxybenzyl)-4-(4-methylpiperazin-1-yl)pentanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability in the brain. Inhibition of GABA-AT leads to an increase in GABA levels, which can have a variety of effects on brain function.
Mechanism of Action
N-cyclopropyl-N-(2-methoxybenzyl)-4-(4-methylpiperazin-1-yl)pentanamide works by inhibiting GABA-AT, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-N-(2-methoxybenzyl)-4-(4-methylpiperazin-1-yl)pentanamide leads to an increase in GABA levels, which can have a variety of effects on brain function. GABA is an inhibitory neurotransmitter, meaning it reduces neuronal excitability. By increasing GABA levels, N-cyclopropyl-N-(2-methoxybenzyl)-4-(4-methylpiperazin-1-yl)pentanamide can reduce anxiety, depression, and other symptoms associated with overactive neuronal activity.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(2-methoxybenzyl)-4-(4-methylpiperazin-1-yl)pentanamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase GABA levels in the brain, which can have effects on anxiety, depression, and addiction. It has also been shown to reduce seizure activity in animal models of epilepsy. Additionally, N-cyclopropyl-N-(2-methoxybenzyl)-4-(4-methylpiperazin-1-yl)pentanamide has been shown to have effects on dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-N-(2-methoxybenzyl)-4-(4-methylpiperazin-1-yl)pentanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-AT, meaning it can be used to study the effects of increased GABA levels on brain function. It has also been shown to be well-tolerated in animal models, with few side effects. However, there are also limitations to its use in lab experiments. N-cyclopropyl-N-(2-methoxybenzyl)-4-(4-methylpiperazin-1-yl)pentanamide is a relatively new compound, and its long-term effects on brain function are not yet fully understood. Additionally, the effects of N-cyclopropyl-N-(2-methoxybenzyl)-4-(4-methylpiperazin-1-yl)pentanamide may vary depending on the specific brain region being studied.
Future Directions
There are several potential future directions for research on N-cyclopropyl-N-(2-methoxybenzyl)-4-(4-methylpiperazin-1-yl)pentanamide. One area of interest is its potential use as a treatment for addiction. Increased GABA levels in the brain have been shown to reduce drug-seeking behavior in animal models, and N-cyclopropyl-N-(2-methoxybenzyl)-4-(4-methylpiperazin-1-yl)pentanamide may be able to replicate this effect in humans. Additionally, N-cyclopropyl-N-(2-methoxybenzyl)-4-(4-methylpiperazin-1-yl)pentanamide may have potential as a treatment for other neurological and psychiatric disorders, such as anxiety and depression. Further research is needed to fully understand the potential therapeutic effects of N-cyclopropyl-N-(2-methoxybenzyl)-4-(4-methylpiperazin-1-yl)pentanamide, as well as its long-term safety and efficacy.
Scientific Research Applications
N-cyclopropyl-N-(2-methoxybenzyl)-4-(4-methylpiperazin-1-yl)pentanamide has been studied extensively in animal models and has shown promise as a potential treatment for a variety of neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have effects on anxiety, depression, and addiction. It has also been studied as a potential treatment for epilepsy, as increased GABA levels can help to reduce seizure activity.
properties
IUPAC Name |
N-cyclopropyl-N-[(2-methoxyphenyl)methyl]-4-(4-methylpiperazin-1-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-17(23-14-12-22(2)13-15-23)8-11-21(25)24(19-9-10-19)16-18-6-4-5-7-20(18)26-3/h4-7,17,19H,8-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEMLMBRMZXXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)N(CC1=CC=CC=C1OC)C2CC2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3805453.png)
![4-biphenylyl{1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B3805455.png)
![1,3,5-trimethyl-7-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B3805462.png)
![(3S*,4S*)-1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B3805468.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine](/img/structure/B3805471.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide](/img/structure/B3805478.png)
![N'-cyclopentyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]succinamide](/img/structure/B3805483.png)
![4-ethyl-5-{1-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3805499.png)
![6-[4-(methylsulfonyl)phenyl]-2-pyridinol](/img/structure/B3805506.png)
![3-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3805515.png)
![N-isopropyl-6-methyl-5-[5-(4-pyridazinyl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B3805520.png)
![1,3,6-trimethyl-5-[4-(1-piperidin-1-ylethyl)phenyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3805528.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B3805535.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(1-methyl-2-pyridin-4-ylethyl)acetamide](/img/structure/B3805541.png)